molecular formula C16H15BrO3 B2828421 (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate CAS No. 331459-93-9

(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate

Cat. No.: B2828421
CAS No.: 331459-93-9
M. Wt: 335.197
InChI Key: FVIMWJODVKKLOH-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate is an organic compound with the molecular formula C16H15BrO3. It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, a methoxy group, and a methyl ester group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate typically involves the esterification of 5-bromo-2-methoxybenzoic acid with 4-methylbenzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy group play a crucial role in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the bromine atom and methoxy group provides specific reactivity that is not found in similar compounds, making it valuable for targeted chemical synthesis and pharmaceutical research .

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)16(18)20-10-13-9-14(17)7-8-15(13)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIMWJODVKKLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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